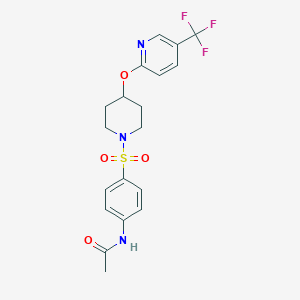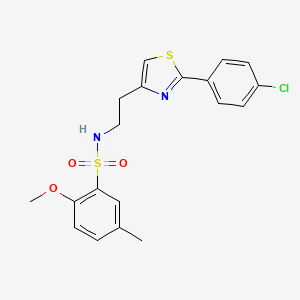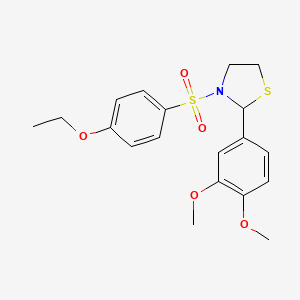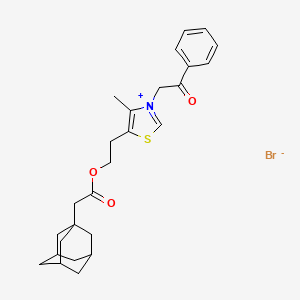
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromothiophene, an oxadiazole, and a fluorobenzamide. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The bromine atom on the thiophene ring and the fluorine atom on the benzamide could potentially undergo various substitution reactions. The oxadiazole ring is generally stable but could participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Antibacterial Agents
The compound has shown promising results as an antibacterial agent. Studies have indicated that derivatives of this compound can be effective against human pathogenic bacteria. This is particularly significant in the search for new antibiotics to combat antibiotic-resistant strains .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be used to produce various other chemical entities. Its structure allows for further functionalization, making it a valuable starting point for synthesizing more complex molecules .
Ligand for Metal Complexes
The presence of the 1,3,4-oxadiazol ring and the bromothiophenyl group makes it a potential ligand for forming metal complexes. These complexes can have a range of applications, from catalysis to materials science .
Fluorophores
Due to its structural features, this compound could be used to create fluorophores. Fluorophores are molecules that can re-emit light upon light excitation and are used in a variety of imaging and analytical techniques .
Thermal Analysis Studies
The compound’s thermal properties can be studied using techniques like TG/DTG analysis. Understanding its thermal behavior is crucial for its application in materials that require specific thermal stability .
Computational Chemistry
In computational studies, the compound can be used to model interactions with biological targets or to understand its properties through quantum chemical calculations. This helps in predicting its behavior in various environments .
Schiff Base Formation
It can act as a precursor for the formation of Schiff bases, which are used in many chemical reactions and have applications ranging from catalysis to the development of new materials .
Antimicrobial Activity
Beyond antibacterial properties, the compound and its derivatives may exhibit a broader spectrum of antimicrobial activity, potentially including antifungal and antiviral properties .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the bromothiophen and oxadiazol functional groups, which are known to have significant biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Future Directions
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJISSJJNVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)



![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)

![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)